molecular formula C11H12O2 B1283195 1-o-Tolylbutane-1,3-dione CAS No. 56290-54-1

1-o-Tolylbutane-1,3-dione

Cat. No. B1283195
CAS RN: 56290-54-1
M. Wt: 176.21 g/mol
InChI Key: NMAFBIMJKFWSCI-UHFFFAOYSA-N
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Description

1-o-Tolylbutane-1,3-dione, also known as o-Tolidine, is a yellow powder. It has a linear formula of C11H12O2 .


Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives, which are structurally similar to 1-o-Tolylbutane-1,3-dione, has been reported. The condensation of phthalic anhydride with selected amino-containing compounds was used to produce these derivatives . Another study reported the rate constants and thermodynamic properties for Ḣ-atom addition to 1,3-butadiene and related reactions on the Ċ4H7 potential energy surface .


Molecular Structure Analysis

The molecular formula of 1-o-Tolylbutane-1,3-dione is C11H12O2 . Its molecular weight is 176.21 g/mol.


Chemical Reactions Analysis

The reactivity of 1,3-diones, which includes 1-o-Tolylbutane-1,3-dione, has been extensively studied. Transformations such as polymerization reactions, conjugate additions, asymmetric hydrofunctionalizations, difunctionalizations, C−H functionalizations, cycloadditions, and cross-coupling reactions have been reported .

Scientific Research Applications

Medicinal Chemistry: Alzheimer’s and AIDS Treatment

1-o-Tolylbutane-1,3-dione: derivatives are significant in medicinal chemistry, particularly in the design of biologically active compounds. For instance, its structural analog, indanone , is part of the formulation of Donepezil , a drug used to treat Alzheimer’s disease, and Indinavir , used for AIDS treatment . The similarity with indanone suggests that 1-o-Tolylbutane-1,3-dione could be a potential scaffold for developing new therapeutic agents.

Organic Electronics: Dye Design for Solar Cells

As an electron acceptor, 1-o-Tolylbutane-1,3-dione is utilized in the design of dyes for solar cells. Its ability to participate in electron transfer makes it a valuable component for creating efficient and stable dyes that can enhance the performance of photovoltaic devices .

Photopolymerization: Photoinitiators

In the field of photopolymerization, 1-o-Tolylbutane-1,3-dione serves as a photoinitiator. Photoinitiators are compounds that release radicals upon exposure to light, initiating the polymerization process. This application is crucial for developing photoresists and other light-sensitive materials .

Bioimaging: Contrast Agents

The derivatives of 1-o-Tolylbutane-1,3-dione can be used as contrast agents in bioimaging. Their chemical structure allows for modifications that can enhance imaging quality, providing clearer and more detailed images for medical diagnostics .

Biosensing: Optical Sensing

In biosensing applications, 1-o-Tolylbutane-1,3-dione derivatives can be engineered to detect specific biological events. They can be part of optical sensors that change their properties in response to biological stimuli, enabling the detection of various biomolecules .

Non-Linear Optical (NLO) Applications: Chromophores

1-o-Tolylbutane-1,3-dione: is also used in the synthesis of chromophores for non-linear optical applications. These NLO materials are important for creating optical switches and modulators, which are essential components in modern telecommunication systems .

Mechanism of Action

While the specific mechanism of action for 1-o-Tolylbutane-1,3-dione is not available, thiazolidinediones, a class of compounds that includes 1,3-diones, act by activating PPARs (peroxisome proliferator-activated receptors), a group of nuclear receptors .

properties

IUPAC Name

1-(2-methylphenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8-5-3-4-6-10(8)11(13)7-9(2)12/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAFBIMJKFWSCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557867
Record name 1-(2-Methylphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56290-54-1
Record name 1-(2-Methylphenyl)-1,3-butanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56290-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methylphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In the reaction of diketene with aromatic compounds that are solid at room temperature, for example acenaphthene, pyrene, or 2,6-dimethoxynaphthalene, solvents have to be added which do not react with diketene. The aforesaid literature references do not contain any description of corresponding experiments. In proper experiments with 1,2-dichloroethane it has been found that with acenaphthene the yield is drastically reduced and resinifications do occur and that the aluminum chloride-butanedione complexes with pyrene have a high stability. If, however, the diketene is transformed into acetoacetyl fluoride which is then reacted with toluene in the presence of aluminum chloride in chloroform, a yield of 6.5 % only of 1-tolyl-butane-1,3-dione is obtained, calculated on the diketene (cf. G. A. Olah and S. J. Kuhn, J.Org. Chem. 26, page 225 (1961)).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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